

solubility of 2-(Trifluoromethyl)benzamide in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Trifluoromethyl)benzamide**

Cat. No.: **B1329304**

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-(Trifluoromethyl)benzamide** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)benzamide ($C_8H_6F_3NO$) is an important chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzamide group substituted with a trifluoromethyl group at the ortho position, imparts unique chemical properties that influence its behavior in various chemical processes. Understanding the solubility of this compound is critical for reaction optimization, purification, formulation development, and assessing its environmental fate.

This technical guide provides a comprehensive overview of the known solubility characteristics of **2-(Trifluoromethyl)benzamide**, detailed experimental protocols for solubility determination, and logical diagrams illustrating its synthesis and the experimental workflow for solubility measurement.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Trifluoromethyl)benzamide** is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

Table 1: Physicochemical Properties of **2-(Trifluoromethyl)benzamide**

Property	Value	Source(s)
CAS Number	360-64-5	[1] [2]
Molecular Formula	C ₈ H ₆ F ₃ NO	[1] [2]
Molecular Weight	189.13 g/mol	[1] [2]
Appearance	White to almost white powder/crystal	[2]
Melting Point	160-164 °C	[1] [2]
pKa	15.46 ± 0.50 (Predicted)	[2]

| LogP | 0.68 (Predicted) |[\[2\]](#) |

Solubility Profile

While extensive quantitative solubility data for **2-(Trifluoromethyl)benzamide** in a wide range of organic solvents is not readily available in published literature, qualitative descriptions and data for aqueous solubility have been reported. This information is summarized in Table 2. The use of solvents such as isopropanol, methanol, and N,N-dimethylformamide (DMF) in its synthesis suggests its solubility in these media.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Qualitative and Aqueous Solubility of **2-(Trifluoromethyl)benzamide**

Solvent	Type	Solubility	Source(s)
Water	Protic	Insoluble	[6]
Water	Protic	13 g/L	[7]
Acetone	Aprotic Polar	Soluble	[8]

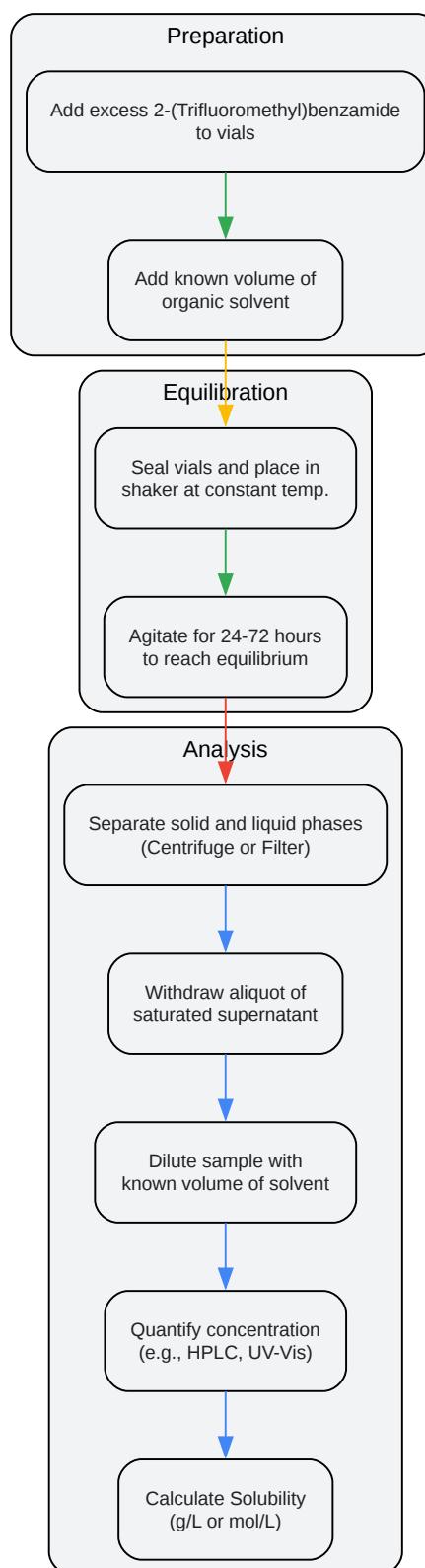
| Ethanol | Protic Polar | Soluble |[\[8\]](#) |

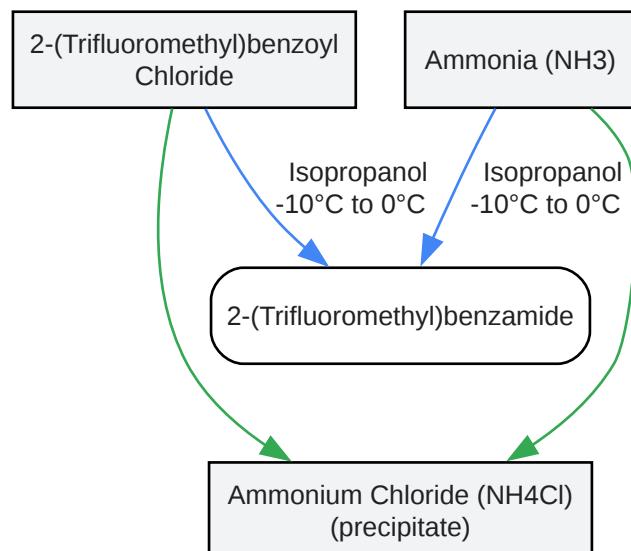
Note: There is a notable discrepancy in the reported aqueous solubility, with one source indicating insolubility and another providing a quantitative value. This may be due to different experimental conditions (e.g., temperature, pH) or methodologies.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.^[9] It involves equilibrating an excess amount of the solid solute with the solvent over a defined period until saturation is reached.

4.1 Materials and Equipment


- **2-(Trifluoromethyl)benzamide** (solid)
- Solvent of interest (e.g., ethanol, acetone)
- Analytical balance
- Glass vials or flasks with screw caps or glass stoppers
- Constant temperature shaker or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer


4.2 Protocol Steps

- Preparation: Add an excess amount of solid **2-(Trifluoromethyl)benzamide** to a series of glass vials. The excess is crucial to ensure a saturated solution is formed.^[10]
- Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

- Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8][11]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials or filter the supernatant using a syringe filter chemically compatible with the solvent.[9]
- Sample Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent in a volumetric flask. This is done to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of **2-(Trifluoromethyl)benzamide**.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

4.3 Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trifluoromethyl)benzamide 97 360-64-5 [sigmaaldrich.com]
- 2. 2-(TRIFLUOROMETHYL)BENZAMIDE | 360-64-5 [chemicalbook.com]
- 3. [patents.justia.com](#) [patents.justia.com]
- 4. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 5. 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 [chemicalbook.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Benzamide, 2-(trifluoromethyl)-N-methyl- [webbook.nist.gov]
- 8. [downloads.regulations.gov](#) [downloads.regulations.gov]
- 9. [ps.tbzmed.ac.ir](#) [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- To cite this document: BenchChem. [solubility of 2-(Trifluoromethyl)benzamide in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329304#solubility-of-2-trifluoromethyl-benzamide-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com